Citramalyl-CoA

Enzyme kinetics Stereoselectivity C5-dicarboxylate metabolism

Citramalyl-CoA is a 3-hydroxyacyl-CoA thioester that serves as a critical metabolic intermediate in the C5-branched dibasic acid metabolism pathway, existing as two distinct diastereomers: (3S)-citramalyl-CoA (L-citramalyl-CoA) and (3R)-citramalyl-CoA (D-citramalyl-CoA). Its primary biochemical role is as a substrate for specific lyases (EC 4.1.3.25 and EC 4.1.3.46), where it is cleaved into acetyl-CoA and pyruvate, a reaction essential for the detoxification of itaconate and for certain autotrophic carbon fixation cycles.

Molecular Formula C26H42N7O20P3S
Molecular Weight 897.6 g/mol
Cat. No. B1249208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitramalyl-CoA
Molecular FormulaC26H42N7O20P3S
Molecular Weight897.6 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(C(=O)O)O)O
InChIInChI=1S/C26H42N7O20P3S/c1-25(2,19(37)22(38)29-5-4-14(34)28-6-7-57-15(35)8-26(3,41)24(39)40)10-50-56(47,48)53-55(45,46)49-9-13-18(52-54(42,43)44)17(36)23(51-13)33-12-32-16-20(27)30-11-31-21(16)33/h11-13,17-19,23,36-37,41H,4-10H2,1-3H3,(H,28,34)(H,29,38)(H,39,40)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13-,17-,18-,19+,23-,26?/m1/s1
InChIKeyXYGOWHUIVNMEIA-NOUMMWROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Citramalyl-CoA Procurement: A Key Intermediate in C5-Dicarboxylate Metabolism


Citramalyl-CoA is a 3-hydroxyacyl-CoA thioester that serves as a critical metabolic intermediate in the C5-branched dibasic acid metabolism pathway, existing as two distinct diastereomers: (3S)-citramalyl-CoA (L-citramalyl-CoA) and (3R)-citramalyl-CoA (D-citramalyl-CoA) [1]. Its primary biochemical role is as a substrate for specific lyases (EC 4.1.3.25 and EC 4.1.3.46), where it is cleaved into acetyl-CoA and pyruvate, a reaction essential for the detoxification of itaconate and for certain autotrophic carbon fixation cycles [2].

Stereochemical-control study fit: Correct (3R) or (3S) diastereomer required for lyase characterization
Enzyme assay context: Supports absolute stereospecificity profiling of citramalyl-CoA lyases
Pathway research: C5-dicarboxylate metabolism, itaconate detoxification, and vitamin B12-related studies

Why a Generic CoA Derivative Cannot Substitute for Citramalyl-CoA in Key Assays


The procurement of Citramalyl-CoA for research is not interchangeable with other acyl-CoA derivatives due to stringent and highly specific enzyme-substrate interactions. The lyases that act on Citramalyl-CoA exhibit absolute stereoselectivity, meaning enzymes specific for the (3S)-diastereomer have no activity on (3R)-citramalyl-CoA, and vice versa [1]. Furthermore, the catalytic efficiency of these enzymes can vary by orders of magnitude for structurally similar substrates, making the choice of the correct isomer critical for accurate kinetic and pathway reconstruction studies [2].

A

Wrong diastereomer yields inactive substrate

(R)- and (S)-citramalyl-CoA lyases exhibit absolute stereospecificity; the non-cognate isomer will produce no catalytic turnover.

B

Malyl-CoA is not a substrate

D- and L-malyl-CoA show zero activity with (R)-citramalyl-CoA lyase; substitution leads to false negatives in pathway reconstitution.

C

CLYBL catalytic bias may confound malyl-CoA assays

Human CLYBL strongly prefers citramalyl-CoA; malyl-CoA-based studies may drastically underestimate catalytic capacity and pathway flux.

Citramalyl-CoA: Quantified Differentiation Against Closest Analogs


Absolute Stereoselectivity Between (3S)- and (3R)-Citramalyl-CoA Lyases

The enzyme (3S)-citramalyl-CoA lyase (EC 4.1.3.25) shows zero detectable activity with its enantiomer, (3R)-citramalyl-CoA. This is in stark contrast to the (R)-specific lyase (EC 4.1.3.46) from Chloroflexus aurantiacus, which is also completely inactive with the (3S)-form [1].

Diastereomer recognition
Head-to-head
Active: 1.5 µmol/min/mg vs. 0 (opposite diastereomer)
Supports diastereomer-specific assay design
Complete loss of function with wrong isomer
Enzyme kinetics Stereoselectivity C5-dicarboxylate metabolism

High Substrate Specificity of (S)-Citramalyl-CoA Lyase (PaCcl) from P. aeruginosa

The enzyme PaCcl (a (S)-citramalyl-CoA lyase) is highly specific for its native substrate. While it shows some promiscuous activity toward (R)-3-hydroxy-3-methylglutaryl-CoA and (3S)-citryl-CoA, the catalytic efficiency is reported as 'much lower' [1]. Critically, it shows no detectable activity on closely related analogs like (S)-3-hydroxy-3-methylglutaryl-CoA, (3S)-malyl-CoA, or β-methylmalyl-CoA [1].

Malyl-CoA inactivity
Head-to-head
Malyl-CoA: no activity; Citramalyl-CoA: 1.5 µmol/min/mg, Km 70 µM, kcat 1.7 s⁻¹
Confirms exclusive substrate requirement for lyase pathway studies
Zero turnover with malyl-CoA isomers
Enzyme specificity Pathogen metabolism Itaconate degradation

Kinetic Comparison: (S)-Citramalyl-CoA vs. Itaconyl-CoA for E. coli PaaI Enzyme

In a comparative kinetic study, the E. coli enzyme PaaI exhibited a clear preference for itaconyl-CoA over (S)-citramalyl-CoA, for which no activity was detected. The specific activity for itaconyl-CoA was measured at 0.17 U/mg, while (S)-citramalyl-CoA showed no detectable turnover (ND) [1].

CLYBL catalytic bias
Cross-study comparable
>1,000-fold higher kcat/KM for citramalyl-CoA lyase vs. forward synthase
Supports citramalyl-CoA as the primary physiological substrate for CLYBL
HPLC-UV, 37°C; recombinant human enzyme
Kinetic parameters Acyl-CoA specificity Comparative biochemistry

Kinetic Constants: Apparent Km for (3R)-Citramalyl-CoA

The apparent Michaelis constant (Km) for (3R)-citramalyl-CoA with the lyase from Chloroflexus aurantiacus has been determined. This value provides a quantitative benchmark for enzyme-substrate affinity that can be used to compare the efficiency of this reaction to other CoA-ester metabolizing enzymes or to evaluate potential inhibitors [1].

PaaI selectivity
Head-to-head
Itaconyl-CoA: 0.17 U/mg; (S)-citramalyl-CoA: not detected
Supports stability of (S)-citramalyl-CoA in engineered pathways
Thioesterase refractory; 37°C, pH 7.8
Michaelis-Menten kinetics Enzyme-substrate affinity Thermophilic enzymes

Turnover Number (kcat) for (3R)-Citramalyl-CoA Lyase

The turnover number (kcat) for (3R)-citramalyl-CoA cleavage by the Chloroflexus aurantiacus lyase has been quantified, providing a direct measure of the enzyme's catalytic rate when saturated with this specific substrate [1]. This value is fundamental for comparing the enzyme's efficiency on Citramalyl-CoA versus any promiscuous activity it may have on other substrates.

Turnover number Catalytic efficiency Enzyme kinetics

Citramalyl-CoA Accumulation as a Phenotypic Marker in CLYBL Knockout Cells

Cells lacking the CLYBL gene, which encodes the human (S)-citramalyl-CoA lyase, show a marked accumulation of Citramalyl-CoA. This accumulation is reversed upon restoration of CLYBL expression, confirming the compound's role as a specific and quantifiable readout for CLYBL activity in cellular models [1].

Biomarker Metabolomics Gene knockout

High-Confidence Application Scenarios for Citramalyl-CoA Procurement


Reconstitution of the Bacterial Itaconate Degradation Pathway In Vitro

Citramalyl-CoA is the essential intermediate for reconstituting the three-step itaconate detoxification pathway in pathogens like Pseudomonas aeruginosa and Yersinia pestis. The use of the correct diastereomer, (3S)-citramalyl-CoA, is mandatory to obtain any activity from the pathway's terminal lyase (PaCcl or YpCcl), as demonstrated by the enzyme's absolute specificity and lack of activity on analogs [1]. Researchers can rely on this compound to generate acetyl-CoA and pyruvate in pathway assays, validating the function of upstream enzymes like itaconate-CoA transferase and itaconyl-CoA hydratase.

Enzymatic Assays for Studying Stereospecific Lyases

This compound is required for characterizing and differentiating between (3S)- and (3R)-specific citramalyl-CoA lyases (EC 4.1.3.25 and EC 4.1.3.46). Since these enzymes exhibit no cross-activity with the opposite enantiomer [2], the procurement of a specific diastereomer is not just a choice but a necessity for accurate kinetic studies. For example, assays using (3R)-citramalyl-CoA with a reported Km of 70 μM and kcat of 1.7 s⁻¹ are used to study the 3-hydroxypropionate cycle in C. aurantiacus [3].

Biomarker Validation and Metabolomics in CLYBL-Related Studies

Citramalyl-CoA serves as a direct and specific biomarker for the activity of the human enzyme CLYBL. Its significant and reversible accumulation in CLYBL knockout models makes it a critical analytical standard for metabolomics and lipidomics studies investigating the role of this pathway in vitamin B12 metabolism and immune response [4]. Researchers can use authenticated standards of Citramalyl-CoA for accurate quantification and identification of this metabolite in complex biological matrices.

Engineering and Analysis of Synthetic Autotrophic Pathways

In the context of synthetic biology and carbon fixation research, Citramalyl-CoA is a key node in the reductive citramalyl-CoA cycle and the 3-hydroxypropionate bi-cycle. Its procurement is essential for the in vitro characterization of pathway enzymes and for validating computationally designed carbon fixation routes. The availability of precise kinetic data (Km and kcat) allows for the parameterization of metabolic models and the design of optimized enzyme cascades for converting CO2 into valuable intermediates like acetyl-CoA and pyruvate [5].

Application
Selection Property
Validation Focus
Lyase characterization & inhibitor screening
Diastereomer-specific catalytic activity
Activity in cognate lyase assay
Human C5-dicarboxylate pathway reconstitution
Catalytic efficiency toward citramalyl-CoA
CLYBL citramalyl-CoA lyase activity
Engineered itaconate biosynthesis
Stability against competing hydrolases
Accumulation of (S)-citramalyl-CoA intermediate
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